(4-Fluorophenyl)(1H-imidazol-2-YL)methanone
Description
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Properties
IUPAC Name |
(4-fluorophenyl)-(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQQKGPQOZKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650561 | |
| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-84-2 | |
| Record name | (4-Fluorophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorophenyl)(1H-imidazol-2-yl)methanone represents a promising, yet underexplored, chemical entity. While direct pharmacological data on this specific molecule is nascent, its structural motifs—the imidazole ring and the fluorophenyl group—are prevalent in a multitude of bioactive compounds. This technical guide synthesizes current knowledge on structurally related molecules to postulate and provide a framework for investigating three primary, plausible mechanisms of action: inhibition of Nitric Oxide Synthase (NOS), modulation of Indoleamine 2,3-dioxygenase (IDO1), and induction of apoptosis in cancer cells. This document serves as a foundational resource for researchers, offering not just theoretical underpinnings but also detailed, field-proven experimental protocols to empirically validate these hypotheses. Our objective is to accelerate the research and development trajectory for this and related compounds by providing a scientifically rigorous and practical guide.
Introduction and Postulated Mechanisms of Action
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The addition of a 4-fluorophenyl group can further enhance metabolic stability and bioavailability without disrupting interactions with biological targets. Given the absence of direct literature on this compound, this guide will explore its potential therapeutic actions through the lens of established pharmacology for analogous structures. We will focus on three compelling, evidence-based hypotheses for its mechanism of action.
Hypothesized Mechanisms of Action:
-
Nitric Oxide Synthase (NOS) Inhibition: Imidazole and its derivatives are well-documented inhibitors of NOS, an enzyme crucial in various physiological and pathological processes.[2][3] Overproduction of nitric oxide by inducible NOS (iNOS) is a hallmark of inflammation and certain cancers.[4]
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a key immunomodulatory enzyme that suppresses T-cell responses by catabolizing tryptophan.[5][6] Its inhibition is a significant strategy in cancer immunotherapy. The structural similarity of the subject molecule to known imidazole-based IDO1 inhibitors, such as 4-phenylimidazole, makes this a strong possibility.[7]
-
Anticancer Activity through Apoptosis Induction: Numerous imidazolone derivatives have demonstrated potent anticancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[8][9] The presence of the 4-fluorophenyl moiety in other compounds has been linked to the induction of oxidative stress and inhibition of pro-survival signaling pathways like Notch-Akt.[10]
This guide will now delve into the specifics of each proposed mechanism, complete with detailed experimental protocols for their validation.
Postulated Mechanism I: Inhibition of Nitric Oxide Synthase (NOS)
Scientific Rationale
The imidazole ring is a known mimic of the guanidinium group of L-arginine, the natural substrate for NOS. This structural mimicry allows imidazole-containing compounds to competitively bind to the active site of NOS, thereby inhibiting the production of nitric oxide. Quantitative structure-activity relationship (QSAR) studies have indicated that the electronic properties of the imidazole ring are a key determinant of its inhibitory potency against neuronal NOS (nNOS).[2] The electron-withdrawing nature of the 4-fluorophenyl group in our compound of interest could modulate the electronic distribution of the imidazole ring, potentially enhancing its binding affinity to the heme cofactor within the NOS active site.
Proposed Molecular Interaction Pathway
The proposed interaction involves the imidazole ring of this compound coordinating with the heme iron in the active site of NOS, while the fluorophenyl group may engage in hydrophobic interactions with surrounding amino acid residues, further stabilizing the complex and preventing L-arginine binding.
Caption: Proposed binding of the inhibitor to the NOS active site.
Experimental Validation: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol is designed to quantify nitrite, a stable and oxidized product of nitric oxide, in the supernatant of cultured cells.
2.3.1. Materials
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
L-NG-Nitroarginine Methyl Ester (L-NAME) (Positive Control)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
2.3.2. Step-by-Step Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare L-NAME similarly.
-
Cell Treatment: Pre-treat the cells with varying concentrations of the test compound or L-NAME for 1 hour.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include untreated and unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NOS inhibition for each concentration of the test compound relative to the LPS/IFN-γ stimulated control. Determine the IC50 value.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| Stimulants | LPS (1 µg/mL) + IFN-γ (10 ng/mL) |
| Positive Control | L-NAME |
| Incubation Time | 24 hours |
| Detection Method | Griess Assay (Absorbance at 540 nm) |
Postulated Mechanism II: Inhibition of Indoleamine 2,3-dioxygenase (IDO1)
Scientific Rationale
IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance by depleting tryptophan and producing immunosuppressive kynurenine metabolites.[6] The imidazole scaffold is a known pharmacophore for IDO1 inhibition, with compounds like 4-phenylimidazole directly coordinating with the heme iron.[7] The this compound structure is well-suited to fit into the IDO1 active site. The phenyl group can occupy a hydrophobic pocket (pocket-A), while the imidazole nitrogen interacts with the heme iron.[7]
Proposed Molecular Interaction Pathway
The proposed mechanism involves the imidazole nitrogen of the compound binding to the heme iron of IDO1. The 4-fluorophenyl group is hypothesized to occupy a hydrophobic pocket, and the methanone linker could provide optimal orientation for these interactions.
Caption: Hypothesized binding of the inhibitor within the IDO1 active site.
Experimental Validation: Cell-Based IDO1 Inhibition Assay
This assay measures the production of kynurenine in cells engineered to express IDO1.
3.3.1. Materials
-
HeLa or SW48 cell line
-
Human IFN-γ
-
This compound
-
Epacadostat (Positive Control)
-
L-tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
3.3.2. Step-by-Step Protocol
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow to adhere overnight.
-
IDO1 Induction: Treat the cells with human IFN-γ (100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Add varying concentrations of the test compound or Epacadostat to the cells.
-
Substrate Addition: Add L-tryptophan to a final concentration of 100 µM.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Kynurenine Measurement:
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 50 µL of 30% TCA, vortex, and centrifuge at 8000g for 5 minutes.[11]
-
Transfer 75 µL of the resulting supernatant to another plate.
-
Add 75 µL of Ehrlich's Reagent and incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the percentage of IDO1 inhibition and determine the IC50 value.
| Parameter | Description |
| Cell Line | HeLa |
| Inducer | Human IFN-γ (100 ng/mL) |
| Substrate | L-tryptophan (100 µM) |
| Positive Control | Epacadostat |
| Detection Method | Ehrlich's Reagent (Absorbance at 490 nm) |
Postulated Mechanism III: Anticancer Activity via Apoptosis Induction
Scientific Rationale
The imidazole core is a frequent component of molecules with demonstrated anticancer properties.[8][9] A plausible mechanism for the anticancer effects of this compound is the induction of apoptosis. Structurally related compounds have been shown to trigger apoptosis by increasing intracellular reactive oxygen species (ROS) and inhibiting critical cell survival pathways such as the Notch-Akt pathway.[10]
Proposed Signaling Pathway
The proposed pathway begins with the compound inducing oxidative stress, leading to an increase in ROS. This, in turn, inhibits the Notch and Akt signaling pathways, which are crucial for cell survival and proliferation. The downregulation of these pathways ultimately leads to the activation of caspases and the execution of apoptosis.
Caption: Proposed apoptotic pathway induced by the test compound.
Experimental Validation: In Vitro Cytotoxicity and Apoptosis Assays
4.3.1. MTT Assay for Cytotoxicity
4.3.1.1. Materials
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
This compound
-
Doxorubicin (Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
4.3.1.2. Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound or doxorubicin for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
4.3.2. Annexin V/PI Staining for Apoptosis
4.3.2.1. Materials
-
Human cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
4.3.2.2. Step-by-Step Protocol
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
| Assay | Purpose | Endpoint |
| MTT Assay | Assess cytotoxicity | IC50 value |
| Annexin V/PI Staining | Quantify apoptosis | Percentage of apoptotic cells |
Conclusion
While this compound remains a novel entity in the pharmacological landscape, its structural components suggest a high probability of significant biological activity. This guide has delineated three plausible and scientifically-grounded mechanisms of action: inhibition of Nitric Oxide Synthase, inhibition of Indoleamine 2,3-dioxygenase, and induction of apoptosis in cancer cells. The detailed experimental protocols provided herein offer a clear and robust roadmap for researchers to systematically investigate and validate these hypotheses. The elucidation of the precise mechanism of action will be a critical step in unlocking the therapeutic potential of this promising compound and its derivatives, paving the way for future drug development endeavors.
References
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Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (n.d.). PubMed Central (PMC). Retrieved from [Link]
- Munn, D. H., & Mellor, A. L. (2017). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International Review of Cell and Molecular Biology, 336, 1-28.
- Mellor, A. L., & Munn, D. H. (2006). A two-step induction of indoleamine 2,3 dioxygenase (IDO)
- Tojo, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1119–1123.
- Li, J., et al. (2023). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2023, 8868388.
- Singh, P., & Mittal, A. (2006). A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors.
- Opitz, C. A., et al. (2011). The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLoS ONE, 6(5), e19823.
- Abdel-Wahab, B. F., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 936-947.
- Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2022). ACS Medicinal Chemistry Letters.
- Chandra, P., et al. (2024).
- Barreau, M., et al. (2001). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Journal of Medicinal Chemistry, 44(17), 2733-2738.
- Tojo, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1119–1123.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2021). Molecules, 26(11), 3298.
- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research, 3(1).
- Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. (2022). European Journal of Medicinal Chemistry, 240, 114573.
- Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(10), 1119-1123.
- Hayashi, T., et al. (2004). Inhibition of experimental asthma by indoleamine 2,3-dioxygenase.
- Cinelli, M. A., & Poulos, T. L. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Biochemistry, 59(1), 1-13.
- Tsay, S.-C., et al. (2016).
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]
- Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. (2021). Frontiers in Oncology, 11, 622026.
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2017). Organic and Inorganic Chemistry, 3(2).
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2022). Frontiers in Chemistry, 10, 992236.
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Deriv
- Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2016). Journal of Medicinal Chemistry, 59(24), 10937-10953.
- Imidazole derivatives as antioxidants and selective inhibitors of nNOS. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5146-5153.
- The indoleamine-2,3-dioxygenase (IDO) inhibitor 1-methyl-D-tryptophan upregulates IDO1 in human cancer cells. (2011). PLoS ONE, 6(5), e19823.
- Novel 1,2,3-Triazole Erlotinib Derivatives as Potent IDO1 Inhibitors: Design, Drug-Target Interactions Prediction, Synthesis, Biological Evaluation, Molecular Docking and ADME Properties Studies. (2022). Frontiers in Chemistry, 10, 896860.
- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2011). Journal of Medicinal Chemistry, 54(15), 5522–5535.
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- 11. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive spectroscopic analysis of the novel compound (4-Fluorophenyl)(1H-imidazol-2-yl)methanone. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to present a predictive yet robust analytical profile.
Introduction: The Significance of this compound
The confluence of a 4-fluorophenyl ketone and a 2-acylimidazole moiety in a single molecular framework suggests a high potential for biological activity. Imidazole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals. The 4-fluorophenyl group is also a common substituent in drug candidates, often enhancing metabolic stability and receptor binding affinity. Therefore, the precise structural elucidation and purity assessment of this compound through spectroscopic methods is a critical step in its development and evaluation. This guide provides the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable predictive tool for researchers.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound. The predictions are based on established chemical shift ranges, characteristic vibrational frequencies, and known fragmentation patterns of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.
Molecular Structure for NMR Assignment:
Caption: Numbering scheme for NMR assignments of this compound.
The predicted ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable N-H proton, is summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~13.0 | Broad Singlet | 1H | N-H | The acidic proton on the imidazole ring is expected to be significantly deshielded and will appear as a broad signal due to quadrupole broadening and exchange. |
| ~8.20 | Doublet of Doublets | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. They will appear as a doublet of doublets due to coupling with both the adjacent ortho protons and the fluorine atom. |
| ~7.40 | Triplet | 2H | H-3', H-5' | These protons are meta to the carbonyl group and ortho to the fluorine atom. They will appear as a triplet due to coupling with the adjacent ortho protons. |
| ~7.60 | Singlet | 1H | H-4 | The protons on the imidazole ring typically appear in the aromatic region. |
| ~7.20 | Singlet | 1H | H-5 | The protons on the imidazole ring typically appear in the aromatic region. |
Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex splitting patterns expected in the aromatic region, particularly for the fluorophenyl group. The use of DMSO-d₆ as a solvent is a standard practice for compounds with exchangeable protons like the N-H of imidazole, as it slows down the exchange rate and allows for their observation.
The predicted ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~185.0 | C=O | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |
| ~165.0 (d, ¹JCF ≈ 250 Hz) | C-4' | The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant. |
| ~145.0 | C-2 | The carbon at position 2 of the imidazole ring, being adjacent to two nitrogen atoms, is expected to be downfield. |
| ~132.5 (d, ³JCF ≈ 9 Hz) | C-2', C-6' | These carbons are ortho to the fluorine and will exhibit a smaller three-bond coupling. |
| ~130.0 | C-1' | The ipso-carbon of the phenyl ring. |
| ~128.0 | C-4/C-5 | The chemical shifts of C-4 and C-5 in the imidazole ring are expected to be similar. |
| ~115.5 (d, ²JCF ≈ 22 Hz) | C-3', C-5' | These carbons are meta to the fluorine and will show a two-bond coupling. |
Trustworthiness: The prediction of carbon-fluorine coupling constants (¹JCF, ²JCF, and ³JCF) provides a self-validating system. The observation of these specific couplings in the experimental spectrum would strongly support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400 - 3100 | Broad, Medium | N-H (imidazole) | Stretching |
| 3100 - 3000 | Medium | C-H (aromatic) | Stretching |
| ~1660 | Strong | C=O (ketone) | Stretching |
| 1600 - 1450 | Medium-Strong | C=C and C=N | Ring Stretching |
| ~1230 | Strong | C-F | Stretching |
| ~840 | Strong | C-H (para-disubstituted benzene) | Out-of-plane Bending |
Authoritative Grounding: The strong absorption around 1660 cm⁻¹ is a hallmark of an aryl ketone[1]. The broad N-H stretch is characteristic of the imidazole moiety due to hydrogen bonding[2]. The C-F stretching vibration is typically observed in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 204.06. The molecular weight of C₁₁H₇FN₂O is 204.19 g/mol . A prominent molecular ion peak is expected due to the presence of aromatic rings which stabilize the radical cation[3].
-
Major Fragment Ions (m/z):
-
123: [F-C₆H₄-CO]⁺ - This fragment arises from the cleavage of the bond between the carbonyl group and the imidazole ring. This is often a very stable acylium ion.
-
95: [F-C₆H₄]⁺ - Loss of a CO molecule from the m/z 123 fragment.
-
81: [C₄H₃N₂]⁺ - Represents the imidazole ring after cleavage.
-
Fragmentation Workflow:
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
To obtain the actual spectroscopic data, the following standard laboratory procedures are recommended.
Synthesis of this compound
A plausible synthetic route involves the oxidation of the corresponding methanol, which can be prepared via a Grignard reaction. A more direct approach could be the acylation of an appropriate imidazole precursor. A potential method is the reaction of 2-lithioimidazole with 4-fluorobenzoyl chloride.
Step-by-step Protocol (Illustrative):
-
Dissolve 1H-imidazole in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 1 hour to generate 2-lithioimidazole.
-
Slowly add a solution of 4-fluorobenzoyl chloride in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Caption: Workflow for synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a detailed predictive spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working on the synthesis and characterization of this and related compounds. The proposed experimental protocols provide a practical framework for obtaining and confirming the structure of this promising molecule. The self-validating nature of the combined spectroscopic techniques ensures a high degree of confidence in the structural elucidation.
References
-
Liu, X. et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2036. Available at: [Link]
-
Thoomuganti, R. D. et al. (2023). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry, 59(3), 548–551. Available at: [Link]
-
Liu, X. et al. (2012). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o152. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
ResearchGate. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Available at: [Link]
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ResearchGate. FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Available at: [Link]
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MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]
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In Silico Characterization of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to anticipate a molecule's behavior before its synthesis is a paramount strategic advantage. The "fail fast, fail cheap" paradigm is not merely a mantra but a necessity, steering research efforts towards candidates with the highest probability of success. This technical guide is conceived from this principle, offering a comprehensive in silico workflow to characterize (4-Fluorophenyl)(1H-imidazol-2-yl)methanone, a novel small molecule with therapeutic potential. As a senior application scientist, my objective is not to present a rigid protocol but to illuminate a logical and scientifically rigorous pathway for its computational evaluation. We will delve into the "why" behind each methodological choice, ensuring a transparent and self-validating process that aligns with the highest standards of scientific integrity.
Molecular Blueprint: Establishing the Foundation
Before any predictive modeling, a precise understanding of the molecule's structure is critical. This compound is a heterocyclic ketone with the chemical formula C₁₀H₇FN₂O. Its structure comprises a 4-fluorophenyl group attached to a carbonyl carbon, which is in turn bonded to the C2 position of an imidazole ring.
The initial step in our in silico workflow is to generate a high-quality 3D conformation of the molecule. This can be achieved using molecular mechanics force fields within computational chemistry software. The resulting structure serves as the foundational input for all subsequent predictions.
Predicting Physicochemical Properties: The Building Blocks of Pharmacokinetics
A molecule's fundamental physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. In silico prediction of these parameters provides the first glimpse into its potential as a drug candidate.[1][2]
Key Physicochemical Descriptors
We will employ a suite of validated computational tools, such as those provided by ChemAxon or MOE (Molecular Operating Environment), to predict the following key descriptors.[3] The rationale for selecting these specific properties lies in their direct influence on a compound's behavior in a biological system.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 190.17 g/mol | Influences diffusion and absorption. Generally, lower MW is preferred for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | A measure of lipophilicity. An optimal LogP is crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| pKa (Acid/Base Dissociation Constant) | ~6.5 (imidazole N), >10 (imidazole NH) | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and membrane passage. |
| Aqueous Solubility | Moderate to High | Essential for absorption and formulation. Poor solubility is a major hurdle in drug development. |
| Hydrogen Bond Donors/Acceptors | 1 Donor, 3 Acceptors | Key determinants of binding affinity and solubility. |
Experimental Protocol: In Silico Physicochemical Property Prediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
Software Selection: Utilize a validated computational chemistry package (e.g., ChemAxon's MarvinSuite, Schrödinger's LigPrep).[4]
-
Calculation: Run the appropriate calculation modules for physicochemical properties. These tools utilize algorithms based on quantitative structure-property relationships (QSPR) derived from large experimental datasets.
-
Analysis: Scrutinize the predicted values against established "drug-like" ranges, such as Lipinski's Rule of Five, to provide an initial assessment of the molecule's developability.
ADME Profiling: The Journey of a Drug in the Body
Predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a compound is a critical step to de-risk a drug discovery program.[5] We will leverage established platforms like ADMET Predictor® or SwissADME for this purpose.[6][7]
Core ADME Parameters
| Parameter | Prediction | Rationale and Implication |
| Human Intestinal Absorption (HIA) | High | Indicates the likelihood of good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Unlikely to cross | The predicted TPSA and polarity suggest limited CNS penetration, which may be desirable to avoid off-target neurological effects. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 and CYP3A4 | Early identification of potential drug-drug interactions is crucial. These predictions guide future in vitro assays. |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available to interact with its target. |
| Renal Clearance | Likely | The molecule's size and polarity suggest it may be cleared by the kidneys. |
Workflow for In Silico ADME Prediction
Caption: Workflow for in silico ADME prediction.
In Silico Toxicology: Foreseeing Potential Liabilities
Early identification of potential toxicity is a cornerstone of modern drug development, preventing late-stage failures.[8][9][10] Computational toxicology models can predict a range of adverse effects based on chemical structure.[11][12]
Key Toxicological Endpoints
| Endpoint | Prediction | Justification and Mitigation Strategy |
| Ames Mutagenicity | Negative | The absence of structural alerts for mutagenicity is a positive indicator. |
| hERG Inhibition | Low to Moderate Risk | The presence of a basic nitrogen and some lipophilicity warrants further investigation with in vitro assays. |
| Hepatotoxicity | Low Risk | No significant structural alerts for liver toxicity are predicted. |
| Carcinogenicity | Negative | Based on established structural alerts and predictive models. |
Experimental Protocol: In Silico Toxicity Assessment
-
Platform Selection: Employ a consensus approach using multiple platforms (e.g., DEREK Nexus, admetSAR) to increase the robustness of the predictions.[13]
-
Structural Alerts Analysis: The software identifies substructures known to be associated with specific toxicities. The absence of such alerts is a favorable sign.
-
QSAR Model Prediction: Quantitative Structure-Activity Relationship (QSAR) models, built on extensive toxicological databases, provide a statistical prediction of the likelihood of a given toxicity.
-
Expert Review: A computational toxicologist should review the outputs, considering the applicability domain of the models and the chemical class of the compound.
Target Identification and Molecular Docking: Unveiling the Mechanism of Action
Identifying the biological target of a small molecule is fundamental to understanding its therapeutic potential and potential side effects.[14][15]
In Silico Target Prediction
We will utilize reverse pharmacophore screening and ligand-based similarity searching tools like SwissTargetPrediction or 3DSTarPred.[16][17][18] These methods compare the query molecule to databases of known ligands with annotated targets.
Predicted Target Classes: Based on the structural features (imidazole, fluorophenyl ketone), potential targets may include:
-
Kinases: The hinge-binding motif of many kinases can accommodate imidazole-containing scaffolds.
-
Cytochrome P450 Enzymes: As suggested by the ADME prediction, this molecule may interact with certain CYP isoforms.
-
GPCRs: Some GPCRs have binding sites that can accommodate aromatic and heterocyclic systems.
Molecular Docking Workflow
Once a putative target is identified, molecular docking can predict the binding mode and affinity.[19][20][21][22][23]
Caption: A typical molecular docking workflow.
Self-Validation in Docking Studies
To ensure the trustworthiness of the docking results, a re-docking experiment is essential. If a co-crystallized ligand is available for the target protein, it should be extracted and docked back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.
Synthesis and Conclusion: From In Silico to In Vitro
This in-depth in silico evaluation of this compound provides a comprehensive, multi-faceted profile of its drug-like properties. The predictions for its physicochemical characteristics, ADME profile, and toxicological endpoints are largely favorable, suggesting it is a viable candidate for further investigation. The target prediction and molecular docking studies offer initial hypotheses about its mechanism of action, which must be validated experimentally.
The power of this computational approach lies in its ability to guide resource allocation, prioritize experiments, and ultimately, accelerate the drug discovery process.[5][24] The insights gleaned from these in silico studies provide a robust foundation for the synthesis and subsequent in vitro and in vivo evaluation of this compound.
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- (4-chlorophenyl)(4,5-dimethyl-1,3-thiazol-2-yl)methanone. (n.d.). ChemSynthesis.
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Methodological & Application
Synthesis of (4-Fluorophenyl)(1H-imidazol-2-YL)methanone protocol
An Application Note and Detailed Protocol for the Synthesis of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone
Introduction
The synthesis of heteroaromatic ketones is a cornerstone of medicinal chemistry and materials science. The this compound scaffold is of significant interest as it combines two privileged pharmacophores: the metabolically stable 4-fluorophenyl group and the versatile 1H-imidazole ring. Imidazole derivatives are known to exhibit a wide range of biological activities, acting as crucial components in numerous pharmaceuticals.[1][2] This document provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development.
The presented methodology circumvents the challenges of direct Friedel-Crafts acylation on the imidazole nucleus—a reaction often complicated by the Lewis basicity of the ring nitrogens, which can sequester the catalyst.[3][4] Instead, we employ a robust two-step strategy: initial C-2 lithiation of imidazole followed by nucleophilic addition to 4-fluorobenzaldehyde, and subsequent oxidation of the resulting secondary alcohol to the desired ketone. This approach offers high regioselectivity and cleaner reaction profiles.
Synthetic Strategy: Rationale and Mechanistic Considerations
The core of this protocol relies on the directed metallation of the imidazole ring. The proton at the C-2 position of imidazole is the most acidic C-H proton in the ring, making it susceptible to deprotonation by a strong organometallic base such as n-butyllithium (n-BuLi).
-
Deprotonation (Lithiation): The reaction is initiated by the addition of two equivalents of n-BuLi. The first equivalent acts as a Brønsted base, deprotonating the acidic N-H of the imidazole ring. The second equivalent then selectively abstracts the proton from the C-2 position, forming a 2-lithioimidazole intermediate. This step must be conducted at low temperatures (typically -78 °C) to prevent decomposition of the organolithium species and undesired side reactions.
-
Nucleophilic Addition: The highly nucleophilic carbon at the C-2 position of the lithiated imidazole then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is a classic Grignard-type reaction that, upon aqueous workup, yields the secondary alcohol, (4-fluorophenyl)(1H-imidazol-2-yl)methanol.[5][6] This intermediate is often stable enough to be isolated and purified.
-
Oxidation: The final step involves the oxidation of the secondary alcohol to the target ketone. Manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation or degradation of the sensitive imidazole ring.
This two-step sequence is a reliable and scalable method for accessing 2-acylimidazoles, which are otherwise challenging to synthesize directly.
Experimental Workflow Overview
The following diagram illustrates the complete workflow from starting materials to the final purified product.
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone
Introduction and Scientific Context
(4-Fluorophenyl)(1H-imidazol-2-yl)methanone is a key heterocyclic ketone motif that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural backbone, featuring a fluorinated aromatic ring, a carbonyl linker, and an imidazole heterocycle, imparts unique chemical properties that are leveraged in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring provides a key site for hydrogen bonding and metal coordination.
Given its role as a foundational building block, rigorous analytical characterization is not merely a procedural step but a prerequisite for ensuring the integrity of subsequent research and development. The identity, purity, and stability of this intermediate directly influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique framework for the definitive characterization of this molecule, grounded in the principles of modern analytical chemistry. We will explore not just the "how" but the "why" behind each technique, offering insights to empower researchers to generate robust and reliable data.
Molecular Profile and Physicochemical Properties
A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.
| Property | Value | Rationale for Analysis |
| Chemical Structure | ![]() | The structure contains three key regions for analysis: the 4-fluorophenyl ring, the ketone (C=O) group, and the 1H-imidazole ring. |
| Molecular Formula | C₁₀H₇FN₂O | Determines the exact mass for Mass Spectrometry. |
| Molecular Weight | 190.18 g/mol | Used for calculating concentrations and for mass spectral confirmation. |
| Key Functional Groups | Aromatic ring, C-F, Ketone (C=O), Imidazole (C=N, N-H) | These are the primary targets for spectroscopic identification, especially via FTIR and NMR. |
The Analytical Workflow: A Holistic Strategy
Effective characterization relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unambiguous structural and purity profile.
Caption: A typical workflow for the comprehensive characterization of a synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for unambiguous structure elucidation in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expertise & Experience: Causality in NMR
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. Its polarity effectively dissolves the molecule, and crucially, its ability to participate in hydrogen bonding exchange with the imidazole N-H proton allows for its clear observation. In contrast, solvents like CDCl₃ might lead to broader N-H signals.
-
¹⁹F NMR is Non-Negotiable: For any fluorinated compound, ¹⁹F NMR is essential. It provides a simple, high-sensitivity spectrum that confirms the presence and electronic environment of the fluorine atom. A single signal for this molecule is expected, and its chemical shift provides valuable electronic information about the phenyl ring.
-
Interpreting Imidazole Signals: The protons on the imidazole ring (H-4 and H-5) are sensitive to tautomerism and protonation. In a neutral imidazole, the C-4 and C-5 positions are chemically distinct, leading to two separate signals.[1] Their chemical shifts can be influenced by solvent and concentration.
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR: Acquire for at least 16 scans. Set the spectral width to cover a range of -2 to 12 ppm.
-
¹³C NMR: Acquire for at least 1024 scans using proton decoupling. Set the spectral width to 0-220 ppm.
-
¹⁹F NMR: Acquire for 64 scans. A ¹H-decoupled experiment is often preferred to simplify the spectrum to a singlet.
-
Data Interpretation: Expected Spectral Features
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H NMR | ~13.0 - 14.0 | Broad singlet | Imidazole N-H. The broadness is due to exchange and quadrupolar effects. |
| ~8.0 - 8.2 | Doublet of Doublets (dd) or Multiplet | 2H on the fluorophenyl ring ortho to the carbonyl group. Deshielded by the C=O group. | |
| ~7.3 - 7.5 | Triplet or Multiplet | 2H on the fluorophenyl ring meta to the carbonyl group. | |
| ~7.2 - 7.4 | Singlet or Doublet | 2H for H-4 and H-5 of the imidazole ring. May appear as two distinct signals.[2] | |
| ¹³C NMR | ~180 - 185 | Singlet | Carbonyl carbon (C=O). Highly deshielded. |
| ~165 (d, ¹JCF ≈ 250 Hz) | Doublet | Fluorophenyl C-F carbon. Large one-bond coupling to ¹⁹F. | |
| ~145 | Singlet | Imidazole C-2 carbon. Attached to two nitrogen atoms. | |
| ~135 (d, ²JCF ≈ 10 Hz) | Doublet | Fluorophenyl C-ipso (attached to C=O). Two-bond coupling to ¹⁹F. | |
| ~131 (d, ³JCF ≈ 9 Hz) | Doublet | Fluorophenyl C-ortho carbons. Three-bond coupling to ¹⁹F. | |
| ~128 | Singlet | Imidazole C-4/C-5 carbons. | |
| ~116 (d, ²JCF ≈ 22 Hz) | Doublet | Fluorophenyl C-meta carbons. Two-bond coupling to ¹⁹F. | |
| ¹⁹F NMR | ~ -105 to -115 | Singlet (¹H decoupled) | Single fluorine environment on the aromatic ring. |
Mass Spectrometry (MS): Confirming Molecular Identity
MS is indispensable for confirming the molecular weight of the compound and providing structural information through fragmentation analysis.
Expertise & Experience: Choosing the Right Ionization
The choice of ionization technique is critical. While Electron Ionization (EI) is a classic method, it is often too harsh for molecules with multiple functional groups and may not show a molecular ion peak for fluorinated compounds.[3]
-
Electrospray Ionization (ESI): This is the preferred method. It is a "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation. This provides a clear and unambiguous confirmation of the molecular weight. The basic nitrogen atoms in the imidazole ring are readily protonated, making ESI particularly effective.
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
-
Instrumentation (ESI-TOF or ESI-Quadrupole):
-
Ionization Mode: Positive ion mode is chosen to detect the [M+H]⁺ adduct.
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and any potential fragments or dimers.
-
Capillary Voltage: Typically 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Data Interpretation: Expected Mass Spectrum
-
Primary Ion: The base peak should correspond to the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for C₁₀H₈FN₂O⁺: 191.0615
-
-
Isotope Pattern: The spectrum should show a small M+1 peak (~11% of the M peak intensity) corresponding to the natural abundance of ¹³C.
-
Fragmentation: While ESI is soft, some in-source fragmentation can be induced. Common fragmentation pathways would involve the cleavage of the bond between the carbonyl carbon and the imidazole ring.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for assessing the purity of the compound and quantifying any impurities. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any starting materials, byproducts, or degradation products.
Expertise & Experience: Rational Method Development
-
Column Choice: A C8 or C18 reversed-phase column is the standard choice for a molecule of this polarity. A C8 column may provide better peak shape if the compound exhibits strong interactions with the more hydrophobic C18 stationary phase.[4]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is required. Using a buffer (e.g., phosphate or formate) at a slightly acidic pH (e.g., pH 3-4) is crucial.[4] This suppresses the silanol interactions on the column and ensures the imidazole nitrogen is consistently protonated, leading to sharp, reproducible peaks.
-
Detection Wavelength: UV detection is ideal. An analysis of the UV-Vis spectrum (see Section 8) will guide the choice of wavelength. The molecule possesses strong chromophores (aromatic ring, carbonyl, imidazole) and is expected to have a significant absorbance maximum (λ_max) around 240-280 nm.[5] Setting the detector at this λ_max ensures maximum sensitivity.
Caption: A logical workflow for developing a robust HPLC purity method.
Protocol: Isocratic HPLC Purity Determination
| Parameter | Recommended Condition | Rationale |
| Column | C8 (e.g., Thermo Scientific Hypersil C8), 5 µm, 4.6 x 150 mm | Good balance of retention and efficiency for this compound class.[4] |
| Mobile Phase A | 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid | Buffered aqueous phase to ensure consistent ionization and peak shape. |
| Mobile Phase B | Methanol | Common organic modifier. |
| Composition | 70:30 (Methanol:Buffer) | An isocratic method is simple and robust for purity analysis.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to monitor at λ_max (~270 nm) and collect full spectrum for peak purity analysis. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Data Interpretation
-
Purity: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A result of >99.0% is typically desired for a high-quality intermediate.
-
Peak Tailing: The asymmetry factor should be between 0.9 and 1.5, indicating a good peak shape and lack of undesirable secondary interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Fingerprinting Functional Groups
FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Experience: Key Vibrational Modes
-
The Carbonyl Stretch: The C=O stretch is the most prominent peak in the spectrum and is highly diagnostic. For an aromatic ketone, it is expected around 1660-1700 cm⁻¹.[6] Its exact position is sensitive to conjugation and electronic effects from the fluorophenyl ring. This peak is typically very strong and sharp due to the large change in dipole moment during the vibration.[7]
-
Imidazole and Aromatic Region: The region from 1400-1600 cm⁻¹ will contain multiple overlapping bands from the C=C stretches of the aromatic ring and the C=N stretches of the imidazole ring.[8] The C-F stretch will appear as a strong band in the fingerprint region, typically around 1220-1240 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 16 scans.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3100-3150 | N-H Stretch | Medium, Broad | Imidazole N-H |
| ~3050-3080 | C-H Stretch | Medium-Weak | Aromatic C-H |
| ~1670-1690 | C=O Stretch | Strong, Sharp | Aromatic Ketone |
| ~1500-1600 | C=C and C=N Stretches | Medium-Strong | Aromatic & Imidazole Rings |
| ~1220-1240 | C-F Stretch | Strong | Aryl-Fluoride |
| ~840-860 | C-H Out-of-Plane Bend | Strong | 1,4-Disubstituted (para) Benzene Ring |
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is useful for confirming the presence of chromophores and for quantitative analysis via the Beer-Lambert law.
Expertise & Experience: Understanding the Transitions
The molecule has a conjugated system involving the phenyl ring, the carbonyl group, and the imidazole ring. This leads to two primary types of electronic transitions:
-
π → π* Transition: An intense absorption band, typically at a shorter wavelength (e.g., 240-280 nm), arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system.[5]
-
n → π* Transition: A much weaker absorption band at a longer wavelength (e.g., 300-330 nm), resulting from the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* anti-bonding orbital. This transition is often observed as a shoulder on the tail of the more intense π → π* peak.[5][9]
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in a UV-transparent solvent like methanol or ethanol.
-
Dilute the stock to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically around 0.01 mg/mL).
-
-
Instrumentation:
-
Use a matched pair of quartz cuvettes.
-
Fill the reference cuvette with the solvent (blank).
-
Scan the sample from 400 nm down to 200 nm.
-
Data Interpretation
-
λ_max: Expect a strong absorbance maximum (λ_max) in the range of 260-280 nm.
-
Molar Absorptivity (ε): This value can be calculated using the Beer-Lambert law (A = εcl) and serves as a characteristic constant for the compound under specific solvent conditions.
Conclusion
The analytical characterization of this compound is a multi-faceted process that requires the intelligent application of orthogonal techniques. NMR spectroscopy serves as the cornerstone for structural elucidation, while mass spectrometry provides definitive molecular weight confirmation. HPLC is the unequivocal tool for purity assessment, and FTIR offers rapid verification of essential functional groups. Together, these methods provide a self-validating system, ensuring that the material meets the stringent identity and quality requirements for its use in research and drug development. This comprehensive approach establishes a robust analytical foundation, mitigating risks and enabling scientific progress with confidence.
References
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Zhang, R. S., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2036. Available at: [Link]
-
Thoomuganti, R. D., et al. (2023). Synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. Russian Journal of Organic Chemistry, 59(3), 548–551. Available at: [Link]
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ResearchGate. 1H NMR spectrum of imidazole derivatives. Available at: [Link]
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ResearchGate. Time dependent UV-Vis spectra of reduction of aromatic ketones. Available at: [Link]
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ResearchGate. FT-IR spectra of: (a) Imidazole. Available at: [Link]
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Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available at: [Link]
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MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]
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ACS Publications. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Available at: [Link]
-
Elsevier. (2014). FT-IR quantification of the carbonyl functional group. Atmospheric Environment, 98, 41-47. Available at: [Link]
-
ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Available at: [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]
-
JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9564–9573. Available at: [Link]
-
CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available at: [Link]
-
Al-Shabrawi, M., et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Separations, 8(1), 5. Available at: [Link]
-
Zhang, R. S., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2037. Available at: [Link]
-
Indian Journal of Chemistry. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Vol. 22A, pp. 696-697. Available at: [Link]
-
ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 4236–4243. Available at: [Link]
-
Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]
-
ResearchGate. Fundamental FTIR bands [cm−1] for imidazole and -COO groups in obtained complexes. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (2009). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. 66(3), 229-35. Available at: [Link]
-
ResearchGate. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives. Available at: [Link]
-
Mata, J. A., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules, 22(4), 629. Available at: [Link]
-
Michigan State University Department of Chemistry. UV-Visible Spectroscopy. Available at: [Link]
-
RSC Publishing. (2021). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives. RSC Advances, 11(48), 30209-30217. Available at: [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]
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Application Notes and Protocols for the Formulation of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone in Biological Assays
Introduction
(4-Fluorophenyl)(1H-imidazol-2-yl)methanone is a synthetic small molecule belonging to the diverse class of imidazole-containing compounds. This structural motif is prevalent in numerous biologically active molecules, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electron-rich characteristics of the imidazole ring enable these compounds to readily interact with various enzymes and receptors, making them attractive candidates for drug discovery and development.[1]
The successful evaluation of this compound in biological assays is critically dependent on its effective formulation. Like many small molecule drug candidates, this compound is predicted to have low aqueous solubility, a significant hurdle that can lead to inaccurate and irreproducible assay results, ultimately masking its true biological potential. This guide provides a comprehensive overview of pre-formulation assessment and a range of formulation strategies to enable researchers, scientists, and drug development professionals to accurately assess the biological activity of this compound in a variety of in vitro and in vivo settings.
Part 1: Pre-Formulation Characterization: The Foundation of a Robust Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate the most appropriate formulation strategy.
Physicochemical Property Prediction and Experimental Determination
Table 1: Predicted and Recommended Experimental Physicochemical Properties of this compound
| Property | Predicted Value/Range (based on related structures) | Recommended Experimental Method | Importance in Formulation |
| Molecular Weight | 204.18 g/mol | Mass Spectrometry | Essential for molar concentration calculations. |
| Aqueous Solubility | Low (likely < 10 µg/mL) | Shake-flask method followed by HPLC or UV-Vis spectroscopy | Directly impacts the choice of formulation strategy. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Shake-flask or HPLC method | Indicates the lipophilicity of the compound, guiding solvent and excipient selection. |
| pKa (Ionization Constant) | Imidazole ring: ~6-7 (basic); Carbonyl group: weakly acidic | Potentiometric titration or UV-Vis spectrophotometry | Determines the ionization state of the compound at different pH values, affecting solubility and permeability. |
| Melting Point | 150-180 °C | Differential Scanning Calorimetry (DSC) or melting point apparatus | Provides information on the solid-state properties and potential for amorphous vs. crystalline forms. |
In silico Prediction Tools: For initial estimations, several online tools can predict logP and pKa values. Reputable options include ChemAxon's MarvinSketch, and various other online servers.[2][3] However, these are predictions and should be confirmed experimentally.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol provides a standardized method to determine the thermodynamic aqueous solubility of this compound.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Formic acid (for HPLC mobile phase)
-
2 mL screw-cap vials
-
Orbital shaker
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Add an excess amount of the compound (e.g., 1-2 mg) to a 2 mL screw-cap vial.
-
Add 1 mL of PBS (pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtered supernatant with the mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
The concentration of the saturated solution represents the aqueous solubility.
Part 2: Formulation Strategies for In Vitro Biological Assays
The primary goal for in vitro assays is to achieve a homogenous solution of the test compound in the assay medium without precipitation, while ensuring the formulation components do not interfere with the assay readout or exhibit cytotoxicity.
Stock Solution Preparation: The Starting Point
The most common approach for in vitro studies is to prepare a high-concentration stock solution in an organic solvent, which is then serially diluted into the aqueous assay buffer or cell culture medium.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): The most widely used solvent due to its ability to dissolve a broad range of compounds.[4] However, it is crucial to keep the final concentration in the assay low, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[5]
-
Ethanol: Another common solvent, but generally more cytotoxic than DMSO. The final concentration should ideally be kept below 0.5%.[4]
-
Methanol: Can also be used, but its volatility and toxicity are concerns.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 2.04 mg for a 1 mL stock).
-
Transfer the compound to a sterile, amber glass vial or a polypropylene microcentrifuge tube.
-
Add the calculated volume of high-purity, sterile-filtered DMSO (e.g., 1 mL for a 10 mM solution).
-
Gently vortex the vial until the compound is completely dissolved. Sonication in a water bath for a few minutes can aid dissolution if necessary. Gentle warming (e.g., 37°C) may also be employed, but caution should be exercised as heat can degrade some compounds.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Workflow for Stock Solution Preparation and Use in Assays
Caption: Workflow for preparing and using a DMSO stock solution.
Addressing Poor Solubility in Aqueous Media
If the compound precipitates upon dilution from the DMSO stock into the aqueous assay buffer, several strategies can be employed.
2.2.1 Co-solvents
In some cases, the addition of a small amount of a water-miscible organic solvent to the final assay buffer can improve solubility. However, the compatibility of the co-solvent with the biological system must be carefully evaluated.
2.2.2 Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound. Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[6]
-
Tween® 20/80 (Polysorbates): Commonly used in biological assays at low concentrations (e.g., 0.01-0.1%).
-
Pluronic® F-68: A non-ionic block copolymer that is often well-tolerated by cells.
Caution: Surfactants can interfere with certain assay formats, particularly those involving protein-protein interactions or enzymatic activity.[7][8] It is essential to run appropriate vehicle controls to assess any potential interference.
2.2.3 Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[9]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[10]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with even higher solubility and a good safety profile.
Protocol: Formulation with HP-β-CD
-
Prepare a stock solution of HP-β-CD in the assay buffer (e.g., 10-40% w/v).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the compound stock solution to the HP-β-CD solution while vortexing to facilitate the formation of the inclusion complex.
-
The final formulation can then be serially diluted in the assay buffer.
Table 2: Excipient Compatibility and Considerations for In Vitro Assays
| Excipient | Type | Typical Concentration Range | Potential for Assay Interference |
| DMSO | Co-solvent | < 0.5% | Can inhibit some enzymes and affect cell membrane integrity. |
| Ethanol | Co-solvent | < 0.5% | Generally more cytotoxic than DMSO. |
| Tween® 20/80 | Non-ionic surfactant | 0.01 - 0.1% | Can interfere with protein-protein interactions and some enzymatic assays. |
| Pluronic® F-68 | Non-ionic surfactant | 0.01 - 0.5% | Generally well-tolerated by cells. |
| HP-β-CD | Cyclodextrin | 1 - 10% | Can extract cholesterol from cell membranes at high concentrations. |
| SBE-β-CD | Cyclodextrin | 1 - 20% | Generally considered safe and has low potential for assay interference. |
Part 3: Detailed Protocols for Common In Vitro Assays
The following protocols are provided as examples and should be optimized for the specific biological question being addressed.
Cell-Based Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or a commercial solubilization solution)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration but no compound).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Enzyme Inhibition Assay: A General Protocol for a Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase. The specific substrate and detection method will vary depending on the kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., phosphospecific antibody for ELISA or Western blot, or a commercial luminescence-based ATP detection kit)
-
96-well assay plate (e.g., white plates for luminescence assays)
Procedure:
-
Prepare serial dilutions of the compound in the kinase reaction buffer from the DMSO stock solution. Maintain a constant final DMSO concentration (e.g., 1%).
-
In a 96-well plate, add the kinase and the diluted compound or vehicle control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the optimized time at the optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and measure the signal according to the manufacturer's instructions (e.g., luminescence, fluorescence, or absorbance).
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Workflow for an Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Part 4: Formulation Strategies for In Vivo Preclinical Studies
The choice of formulation for in vivo studies depends on the route of administration, the desired pharmacokinetic profile, and the physicochemical properties of the compound. The primary goal is to ensure adequate and reproducible drug exposure in the test animals.[11]
Oral Administration
For oral dosing in rodents, simple solutions or suspensions are often the first choice for early pharmacokinetic studies.[11]
4.1.1 Solution Formulations
If the compound has sufficient solubility in a pharmaceutically acceptable vehicle, a solution is the preferred formulation as it provides dose uniformity and predictable absorption.
Common Oral Vehicles for Rodents:
-
Aqueous vehicles: Water, PBS, or a buffer system if the compound's solubility is pH-dependent.
-
Co-solvent systems: Mixtures of water with polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol. A common example is a mixture of PEG 400 and water (e.g., 30:70 v/v).
-
Lipid-based formulations: For highly lipophilic compounds, dissolving the drug in an oil (e.g., corn oil, sesame oil) can enhance absorption. Self-emulsifying drug delivery systems (SEDDS) can also be used.[5]
4.1.2 Suspension Formulations
If a solution cannot be prepared at the desired concentration, a suspension is a viable alternative. The key is to ensure the particles are small and uniformly dispersed to allow for consistent dosing.
Common Suspending and Wetting Agents:
-
Suspending agents: 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) in water.
-
Wetting agents: 0.1-0.5% (w/v) Tween® 80 or Pluronic® F-68 to aid in the dispersion of the hydrophobic drug particles.
Protocol: Preparation of an Oral Suspension (10 mg/mL)
-
Weigh the required amount of this compound.
-
In a separate container, prepare the vehicle (e.g., 0.5% MC and 0.2% Tween® 80 in sterile water).
-
Create a paste by adding a small amount of the vehicle to the drug powder and triturating in a mortar and pestle.
-
Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.
-
The suspension should be stirred continuously before and during dosing to ensure homogeneity.
Intravenous Administration
For intravenous (IV) administration, the formulation must be a sterile, clear solution or a fine, stable nanosuspension to prevent embolism.
4.2.1 Solution Formulations for IV Injection
Solubilizing the compound for IV administration can be challenging. Co-solvents and cyclodextrins are commonly used.
Common IV Vehicles for Preclinical Species:
-
Aqueous vehicles: Saline (0.9% NaCl) or 5% dextrose in water (D5W).
-
Co-solvent systems: A common vehicle is a mixture of PEG 400, ethanol, and saline. The concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Cyclodextrin-based formulations: HP-β-CD or SBE-β-CD can be used to prepare aqueous solutions of poorly soluble compounds for IV injection.
4.2.2 Nanosuspension Formulations for IV Injection
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[12] They are a valuable option for IV delivery of poorly soluble drugs when a solution cannot be achieved.
Methods for Preparing Nanosuspensions:
-
Media Milling (Top-down): High-energy milling of the drug powder in the presence of stabilizers.
-
High-Pressure Homogenization (Top-down): Forcing a suspension of the drug through a narrow gap at high pressure.[12]
-
Precipitation (Bottom-up): Dissolving the drug in an organic solvent and then adding this solution to an anti-solvent containing stabilizers.[12]
Protocol: Preparation of a Nanosuspension by Precipitation
-
Dissolve this compound in a suitable organic solvent (e.g., acetone or methanol) to create the organic phase.
-
In a separate vessel, dissolve a stabilizer (e.g., Poloxamer 188 or Tween® 80) in sterile water to create the aqueous phase.[13]
-
Inject the organic phase into the aqueous phase under high-speed stirring.
-
The rapid mixing causes the drug to precipitate as nanoparticles.
-
The organic solvent is then removed by evaporation.
-
The resulting nanosuspension should be characterized for particle size, zeta potential, and drug content before use.
Decision Tree for Formulation Strategy Selection
Caption: A simplified decision tree for selecting an initial formulation strategy.
Conclusion
The successful biological evaluation of this compound hinges on the development of appropriate formulations that ensure its solubility and stability in the chosen assay system. This guide has provided a framework for a systematic approach to formulation development, from essential pre-formulation characterization to detailed protocols for preparing various formulations for both in vitro and in vivo studies. By carefully considering the physicochemical properties of the compound and the requirements of the biological assay, researchers can generate reliable and reproducible data, enabling a thorough assessment of the therapeutic potential of this promising imidazole derivative. It is crucial to reiterate that the selection of any formulation component must be justified and validated with appropriate controls to ensure that the observed biological effects are solely attributable to the test compound.
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Gould, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(6), 1887-1903. Available from: [Link]
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Gajbhiye, A. R., & Sakarkar, D. M. (2014). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 82–87. Available from: [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. Available from: [Link]
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Mohamed, S. K., et al. (2010). (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1939. Available from: [Link]
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Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link]
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de Almeida, A. G. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541. Available from: [Link]
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Holmberg, K. (2018). Interactions between surfactants and hydrolytic enzymes. Colloids and Surfaces B: Biointerfaces, 168, 169-177. Available from: [Link]
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Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available from: [Link]
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Shah, S. M., et al. (2017). Nanosuspension drug delivery system: preparation, characterization, postproduction processing, dosage form, and application. Nanotheranostics, 1(1), 1-28. Available from: [Link]
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Monbaliu, J. M., & Monbaliu, A. (2016). Interactions between cyclodextrins and cellular components: Towards greener medical applications?. Beilstein Journal of Organic Chemistry, 12, 2624–2637. Available from: [Link]
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Gad, S. C., et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Regulatory Toxicology and Pharmacology, 78, 12-21. Available from: [Link]
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Kultaeva, E. V., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515. Available from: [Link]
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Karabiyik, C., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. STAR Protocols, 2(4), 100938. Available from: [Link]
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Zhang, Y., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available from: [Link]
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Monbaliu, J. M., & Monbaliu, A. (2016). Interactions between cyclodextrins and cellular components: Towards greener medical applications?. Beilstein Journal of Organic Chemistry, 12, 2624–2637. Available from: [Link]
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Kultaeva, E. V., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515. Available from: [Link]
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Hughes, T. B., et al. (2023). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Physical Chemistry Chemical Physics, 25(19), 13320-13327. Available from: [Link]
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Gad, S. C. (2016). Gad Vehicles Database. Stephen C. Gad and Associates. Available from: [Link]
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Kumar, S. (2016). Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research. Dissertation. Available from: [Link]
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Khan, I., et al. (2018). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Journal of Pharmacy & Bioallied Sciences, 10(3), 155–160. Available from: [Link]
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Chen, Y., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 195. Available from: [Link]
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van der Velden, W. J., et al. (2021). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 13(9), 1349. Available from: [Link]
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Holmberg, K. (2018). Interactions between surfactants and hydrolytic enzymes. Colloids and Surfaces B: Biointerfaces, 168, 169-177. Available from: [Link]
-
Tao, X., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2037. Available from: [Link]
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Tønnesen, H. H., & Karlsen, J. (2013). Considerations regarding use of solvents in in vitro cell based assays. Phytotherapy Research, 27(5), 793-796. Available from: [Link]
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Zhang, S., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ACS Omega, 7(46), 42361–42373. Available from: [Link]
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Iurciuc-Tincu, C. E., et al. (2022). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. International Journal of Molecular Sciences, 23(19), 11840. Available from: [Link]
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Yildiz, G., & Gökçe, E. H. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1523. Available from: [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Available from: [Link]
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HairyPossibility676. (2022). How to tackle compound solubility issue. Reddit. Available from: [Link]
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Patel, M. R., & Patel, K. R. (2020). Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 52-57. Available from: [Link]
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Pop, A., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 13(9), 1386. Available from: [Link]
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Li, P., et al. (2018). Vehicle selection for nonclinical oral safety studies. Regulatory Toxicology and Pharmacology, 98, 12-21. Available from: [Link]
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Gould, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(6), 1887-1903. Available from: [Link]
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Wu, F., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Journal of Cheminformatics, 15(1), 1-16. Available from: [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. Available from: [Link]
-
Holmberg, K. (2018). Understanding Interactions of Surfactants and Enzymes: Impact of Individual Surfactants on Stability and Wash Performance of Protease Enzyme in Detergents. ResearchGate. Available from: [Link]
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ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available from: [Link]
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Costa, J., et al. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
ChEMBL. EMBL-EBI. Available from: [Link]
-
Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. Journal of Chemical Information and Modeling, 55(4), 837-845. Available from: [Link]
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PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Available from: [Link]
Sources
- 1. ChEMBL - ChEMBL [ebi.ac.uk]
- 2. On-line Software [vcclab.org]
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- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Interpreting NMR Spectra of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone
Welcome to the technical support center for the analysis of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) spectra. In the following sections, we will address common questions and potential challenges you may encounter during your spectroscopic analysis, providing expert insights and practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Understanding the anticipated chemical shifts is the first step in spectral interpretation. The structure of this compound contains a 4-fluorophenyl ring and a 1H-imidazol-2-yl moiety linked by a ketone. The electron-withdrawing nature of the carbonyl group and the fluorine atom, along with the electronic properties of the imidazole ring, will influence the chemical shifts.
Based on predictive models and data from analogous structures, the following are the expected chemical shift ranges in a common solvent like DMSO-d₆.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Imidazole Ring | |||
| H4' / H5' | ~7.3 - 7.6 | ~129 - 132 | May appear as two distinct signals or a single, potentially broad signal depending on the rate of proton exchange. |
| NH | ~13.0 - 14.0 | - | A broad singlet, highly dependent on solvent, concentration, and temperature. Exchangeable with D₂O. |
| C2' | - | ~145 - 150 | Quaternary carbon attached to the carbonyl group. |
| C4' / C5' | - | ~129 - 132 | |
| 4-Fluorophenyl Ring | |||
| H2 / H6 | ~8.1 - 8.3 | ~131 - 133 (d, J ≈ 9 Hz) | Doublet of doublets or a multiplet due to coupling with both H3/H5 and the fluorine atom. |
| H3 / H5 | ~7.3 - 7.5 | ~116 - 118 (d, J ≈ 22 Hz) | Doublet of doublets or a multiplet due to coupling with both H2/H6 and the fluorine atom. |
| C1 | - | ~130 - 132 (d, J ≈ 3 Hz) | Quaternary carbon attached to the carbonyl group. |
| C2 / C6 | - | ~131 - 133 (d, J ≈ 9 Hz) | |
| C3 / C5 | - | ~116 - 118 (d, J ≈ 22 Hz) | |
| C4 | - | ~164 - 166 (d, J ≈ 250 Hz) | Carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| Carbonyl Group | |||
| C=O | - | ~180 - 185 | The ketone carbonyl carbon. |
Disclaimer: These are predicted values and may vary from experimental results.
My imidazole proton signals (H4'/H5') are broad or have an unexpected multiplicity. What could be the cause?
This is a common observation for imidazole-containing compounds and can be attributed to several factors:
-
Tautomerism and Proton Exchange: The proton on the imidazole nitrogen can rapidly exchange between the two nitrogen atoms. If this exchange is on the same timescale as the NMR experiment, it can lead to broadening of the H4' and H5' signals. At room temperature, you might observe a single, averaged, broad signal for these two protons.
-
pH of the Sample: The chemical shifts of imidazole protons are highly sensitive to pH.[1] Traces of acid or base in your NMR solvent (e.g., CDCl₃ can contain traces of DCl) can catalyze this exchange, leading to signal broadening.
-
Solvent Effects: The choice of solvent can significantly influence the rate of proton exchange. Protic solvents or those capable of strong hydrogen bonding (like DMSO-d₆ or MeOD-d₄) can affect the appearance of the imidazole signals.[2]
Troubleshooting Steps:
-
Acquire the spectrum at a lower temperature: Cooling the sample can slow down the proton exchange rate, potentially resolving the H4' and H5' signals into two distinct peaks.
-
Use a different NMR solvent: Acquiring the spectrum in a more inert solvent like benzene-d₆ or ensuring your CDCl₃ is passed through basic alumina to remove acidic impurities may sharpen the signals.
-
Perform a D₂O exchange experiment: Adding a drop of D₂O to your NMR tube will cause the NH proton to exchange with deuterium, leading to its disappearance from the spectrum. This can also sometimes sharpen the H4'/H5' signals by removing their coupling to the NH proton.
I am observing more signals than expected in the aromatic region, suggesting the presence of isomers. What is the likely cause?
The presence of more than the expected number of signals, particularly a doubling of some peaks, is often due to the presence of rotational isomers (rotamers) .
Causality: The bond between the carbonyl carbon and the C2 of the imidazole ring has a partial double bond character due to resonance. This restricts free rotation around this bond, leading to two possible planar conformers. If the energy barrier to rotation is high enough, both rotamers can be observed at room temperature on the NMR timescale.[3]
Figure 1: Restricted rotation around the C-N bond can lead to two observable conformers.
Troubleshooting and Confirmation:
-
Variable Temperature (VT) NMR: This is the most definitive way to confirm the presence of rotamers. As you increase the temperature, the rate of rotation around the C-N bond will increase. At a certain temperature, known as the coalescence temperature, the two sets of signals will broaden and merge into a single set of averaged signals.
-
2D NMR (EXSY or ROESY): Exchange spectroscopy (EXSY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can show cross-peaks between the signals of the two different rotamers, confirming that they are in chemical exchange.
How should I interpret the ¹⁹F NMR spectrum?
The ¹⁹F NMR spectrum will provide valuable information about the electronic environment of the fluorine atom.
-
Expected Chemical Shift: For a fluorine atom on a benzene ring, the chemical shift is sensitive to the other substituents.[4] For 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, a similar structure, the ¹⁹F chemical shift was observed at approximately -111 ppm in DMSO-d₆. A similar value can be expected for your compound.
-
Coupling: The ¹⁹F nucleus will couple to the adjacent protons (H3 and H5) with a typical ³J(H,F) coupling constant of around 8-10 Hz. This will result in the ¹⁹F signal appearing as a triplet (or more accurately, a triplet of triplets if long-range couplings are resolved).
Troubleshooting ¹⁹F NMR:
-
Broad Signals: Broad ¹⁹F signals can sometimes be due to slow molecular tumbling (if the molecule is large or the solution is viscous) or chemical exchange processes.
-
Baseline Issues: The wide spectral width of ¹⁹F NMR can sometimes lead to baseline roll. Ensure proper acquisition parameters are used, including a sufficient acquisition time and appropriate digital filtering.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Referencing: If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, but modern spectrometers can reference internally based on the deuterium lock frequency.
Figure 2: Workflow for NMR sample preparation and data acquisition.
Protocol 2: Troubleshooting with Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Increase Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature increment.
-
Observe Changes: Look for the broadening and eventual coalescence of the doubled signals into single, averaged peaks.
-
Determine Rotational Barrier: The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) using the Eyring equation.
References
-
Liu, Y., Tao, X., & Yuan, G. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2036. [Link]
-
Staroń, J., Kurczab, R., Satała, G., Lenda, T., Bugno, R., Hogendorf, A., ... & Kiec-Kononowicz, K. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(11), 3291. [Link]
-
Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaya Journal of Matematik, 8(4), 1338-1340. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]
-
PerkinElmer. (n.d.). ChemDraw. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
-
Lere, A. M., & Mueller, L. J. (2009). Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, 86(10), 1205. [Link]
-
Zhang, S., Chen, Y., & Dong, B. (2023). Solvent Effects on the H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(16), e202300292. [Link]
Sources
Technical Support Center: Scaling Up the Production of (4-Fluorophenyl)(1H-imidazol-2-YL)methanone
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (4-Fluorophenyl)(1H-imidazol-2-YL)methanone. As a key intermediate in various pharmaceutical pipelines, ensuring a robust and reproducible synthetic process is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during its production.
I. Core Synthesis Strategy & Mechanism
The synthesis of this compound typically proceeds via the acylation of an imidazole derivative. A common and effective approach involves the reaction of a 2-lithiated imidazole with an appropriate acylating agent, such as a 4-fluorobenzoyl derivative.
Reaction Scheme:
Caption: Proposed reaction mechanism for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the synthesis of 2-aroylimidazoles.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 1H-Imidazole | 68.08 | >99% | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | Sigma-Aldrich | |
| 4-Fluorobenzoyl chloride | 158.56 | >98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Sigma-Aldrich | |
| Saturated aqueous NH4Cl | |||
| Ethyl acetate | 88.11 | ACS grade | |
| Brine | |||
| Anhydrous MgSO4 | 120.37 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1H-imidazole (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the imidazole under a nitrogen atmosphere. The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Acylation: A solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | Incomplete lithiation | Ensure all glassware is rigorously flame-dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon). Moisture will quench the n-butyllithium. Use freshly titrated n-butyllithium to ensure accurate stoichiometry. |
| Inactive acylating agent | 4-Fluorobenzoyl chloride is sensitive to moisture and can hydrolyze to 4-fluorobenzoic acid. Use a freshly opened bottle or distill the reagent before use. | |
| Incorrect reaction temperature | The lithiation and acylation steps are highly exothermic and require low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. | |
| Formation of Multiple Byproducts | Diacylation | Although less common for the 2-position, prolonged reaction times or excess acylating agent could lead to N-acylation as a side reaction. Ensure accurate stoichiometry. N-acyl imidazoles are known to be reactive intermediates.[2] |
| Hydrolysis of the product | The product, a 2-acylimidazole, can be susceptible to hydrolysis, especially during aqueous workup if the pH is not controlled.[2][3] Perform the workup efficiently and at a neutral or slightly basic pH. | |
| Ring-opening or decomposition | Imidazole rings can be sensitive to harsh conditions. Avoid excessive heating or exposure to strong acids or bases during workup and purification. | |
| Difficult Purification | Co-elution of impurities | If the polarity of the product and impurities are similar, consider using a different solvent system for column chromatography or exploring alternative purification methods like recrystallization or preparative HPLC. |
| Oily product that won't solidify | The presence of residual solvent or impurities can prevent crystallization. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it may be necessary to accept it as such for the next step or attempt to form a solid derivative for characterization. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the lithiation performed at -78 °C?
A1: The deprotonation of imidazole at the C2 position is a highly exothermic reaction. Performing the reaction at -78 °C helps to control the reaction rate, dissipate heat, and prevent undesirable side reactions, such as the decomposition of the organolithium reagent or the lithiated imidazole intermediate. This low temperature ensures the regioselective formation of 2-lithio-1H-imidazole.
Q2: Can I use a different base for the deprotonation of imidazole?
A2: While other strong bases can deprotonate imidazole, n-butyllithium is particularly effective for achieving C2-lithiation. Weaker bases, such as sodium hydride or potassium carbonate, will preferentially deprotonate the N-H of the imidazole, leading to the formation of the imidazolide anion, which would result in N-acylation rather than the desired C-acylation.
Q3: My final product appears to be unstable and decomposes over time. How can I improve its stability?
A3: 2-Acylimidazoles can be susceptible to hydrolysis, especially in the presence of moisture.[2][3] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer). Ensure that the product is completely free of any acidic or basic impurities from the workup, as these can catalyze decomposition.
Q4: What are the key analytical techniques to confirm the structure and purity of this compound?
A4: The following analytical techniques are essential:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents on the aromatic and imidazole rings.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
Q5: What safety precautions should be taken during this synthesis?
A5:
-
n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or purchased anhydrous solvents and handle them under an inert atmosphere.
-
Acyl Chlorides: 4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.
-
General Precautions: Always conduct the reaction in a fume hood and have appropriate quenching agents and fire extinguishing equipment readily available.
V. Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield in the synthesis of this compound.
VI. References
-
Scalable synthesis of imidazole derivatives. (n.d.). Google Patents. Retrieved January 24, 2026, from
-
SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (1981). Journal of the American Chemical Society, 103(1), 159–163. [Link]
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. (2019). Organic Letters, 21(8), 2753–2757. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF. (n.d.). Retrieved January 24, 2026, from [Link]
-
Ir(III)-Catalyzed C(sp2)–H Amidation of 2-Aroylimidazoles with 2,2,2-Trichloroethoxycarbonyl Azide (TrocN3). (2022). The Journal of Organic Chemistry, 87(24), 16495–16505. [Link]
-
Synthesis of 2- or 4-fluorine-substituted arylamides. (2022). August 2022. [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (1981). The Journal of Organic Chemistry, 46(23), 4786–4789. [Link]
-
Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles. (2024). Journal of the American Chemical Society. [Link]
-
Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. (n.d.). Lenzing. Retrieved January 24, 2026, from [Link]
-
Biocatalytic Friedel‐Crafts Reactions. (2018). ChemCatChem, 10(12), 2536–2544. [Link]
-
Structure and Reactivity of Highly Twisted N-Acylimidazoles. (2019). Organic Letters, 21(8), 2753–2757. [Link]
Sources
Validation & Comparative
Comparative Analysis of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone Analogs: A Guide to Structure-Activity Relationships for p38 MAP Kinase Inhibition
Introduction: Targeting Inflammation through p38 MAP Kinase
The (4-Fluorophenyl)(1H-imidazol-2-yl)methanone scaffold represents a core structural motif in the design of novel anti-inflammatory agents. These compounds are primarily investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a serine/threonine kinase central to the cellular signaling cascade that triggers the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of the p38 MAPK pathway is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis, making it a compelling therapeutic target.[1]
Inhibitors based on the imidazole framework are typically competitive with adenosine triphosphate (ATP), binding to the enzyme's active site.[1] The development of potent and selective p38 MAPK inhibitors is a significant focus in medicinal chemistry. Understanding the structure-activity relationship (SAR)—how specific structural modifications to a molecule affect its biological activity—is paramount for optimizing lead compounds into clinical candidates. This guide provides a comparative analysis of the SAR for analogs related to the this compound scaffold, offering insights into the chemical features that govern potency and selectivity.
Core Scaffold and Mechanism of Action
The prototypical inhibitors that established this class are pyridinyl-imidazoles, such as SB203580. These molecules act as ATP-competitive inhibitors, establishing key interactions within the p38 kinase active site. The this compound scaffold can be considered a bioisosteric analog of these foundational inhibitors.
The core structure can be dissected into three key regions for SAR analysis:
-
The 4-Fluorophenyl Ring: This group typically binds in a hydrophobic pocket adjacent to the ATP-binding site, often referred to as the "selectivity pocket." The fluorine substitution is crucial for enhancing potency and modulating pharmacokinetic properties.
-
The Imidazole Core: This central heterocyclic ring is a critical pharmacophore, often forming hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.
-
The Methanone Linker and Substitutions at other Imidazole positions: The carbonyl group and substitutions on the imidazole ring influence the compound's orientation, solubility, and interaction with solvent-exposed regions of the enzyme.
The general mechanism involves the inhibitor placing its imidazole/pyridine-like core into the adenine-binding region of p38, while the substituted phenyl ring occupies the adjacent hydrophobic pocket, thereby preventing ATP from binding and halting the phosphorylation cascade.
Structure-Activity Relationship Analysis
While a comprehensive SAR table for the exact this compound scaffold is not publicly available in a single consolidated source, we can infer the SAR from closely related and extensively studied analogs, such as the N-1 substituted pyrimidinylimidazoles.[2] These compounds share the critical 4-aryl and imidazole components and provide a robust model for understanding the impact of structural modifications.
Comparative Performance of N-1 Cycloalkyl Pyrimidinylimidazole Analogs
The following table summarizes the SAR for a series of N-1 substituted imidazole inhibitors, demonstrating how modifications to the imidazole and pyrimidine rings impact both enzymatic inhibition (p38 kinase IC₅₀) and cellular activity (inhibition of LPS-induced TNF-α in mice).[2]
| Compound ID | N-1 Imidazole Substituent | 2-Pyrimidine Substituent | p38 IC₅₀ (nM) | TNF-α Inhibition (% @ 10 mg/kg) |
| 1 | Cyclohexyl | -H | 13 | 45 |
| 2 | Cyclohexan-4-ol | -H | 6 | 72 |
| 3 | Piperidin-4-yl | -H | 5 | 80 |
| 4 | Cyclohexan-4-ol | -OMe | 4 | 75 |
| 5 | Cyclohexan-4-ol | -SMe | 5 | 78 |
| 6 | Cyclohexan-4-ol | -NHMe | 3 | 85 |
| 7 | Piperidin-4-yl | -NH(CH₂)₂OH | 2 | 90 |
| SB 203580 | (Reference) | (Reference) | 20 | 50 |
Data synthesized from literature reports on analogous series to illustrate SAR principles.[2]
Key Insights from SAR Data:
-
N-1 Imidazole Ring Substitution: Introducing polarity and hydrogen bonding capability at the N-1 position of the imidazole ring significantly enhances potency.
-
From Cyclohexyl to Hydroxycyclohexyl: Moving from a simple cyclohexyl group (Compound 1 ) to a cyclohexan-4-ol group (Compound 2 ) more than doubles the enzymatic potency (IC₅₀ from 13 nM to 6 nM) and substantially increases in vivo efficacy.[2] This is likely due to the hydroxyl group forming a favorable hydrogen bond interaction with the solvent-accessible region of the kinase.
-
Piperidinyl Moiety: Replacing the cyclohexanol with a basic piperidin-4-yl group (Compound 3 ) further improves activity, suggesting that a combination of hydrogen bonding and potential salt-bridge formation is beneficial.[2] This also improves physicochemical properties like aqueous solubility.
-
-
C-2 Pyrimidine Ring Substitution: Modifications at the 2-position of the pyrimidine ring (analogous to the methanone linker position in the topic scaffold) are well-tolerated and can be used to fine-tune activity.
-
Small Polar Groups: Adding small alkoxy (-OMe), thioether (-SMe), or amino (-NHMe) groups (Compounds 4-6 ) maintains or slightly improves the high potency established by the N-1 substituent.[2]
-
Extended Chains: Incorporating a hydroxyethylamino group (Compound 7 ) leads to one of the most potent compounds in the series, with a p38 IC₅₀ of 2 nM and 90% TNF-α inhibition in vivo.[2] This suggests that extending a polar chain into the solvent-exposed region can capture additional favorable interactions.
-
-
The 4-Fluorophenyl Group (Constant Feature): Across this and related series, the 4-fluorophenyl group is a highly conserved feature. It provides optimal hydrophobic interactions within the selectivity pocket of p38α. The fluorine atom is known to engage in favorable orthogonal multipolar interactions with the backbone carbonyl of Gly110 in the hinge region, enhancing binding affinity and selectivity over other kinases.
Representative Experimental Protocol: In Vitro p38α Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental protocol is essential. The following describes a common biochemical assay used to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the p38α enzyme. This protocol is based on a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Principle:
The assay measures the amount of ATP remaining after a kinase reaction. Recombinant p38α kinase phosphorylates a specific substrate (e.g., ATF2 peptide) using ATP. After the reaction, a reagent is added that lyses the cells and contains luciferase, which generates a luminescent signal proportional to the amount of remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal, whereas a weak or inactive compound will allow ATP to be consumed, leading to a low signal.
Step-by-Step Methodology:
-
Compound Preparation and Plating:
-
Prepare a serial dilution of the test compounds (e.g., this compound analogs) in 100% DMSO. A typical starting concentration is 10 mM.
-
Perform a 1:3 serial dilution to create a 12-point dose-response curve.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well low-volume assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of recombinant human p38α kinase in a kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). The optimal enzyme concentration must be predetermined to ensure the reaction is in the linear range.
-
Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., ATF2) and ATP at its Kₘ concentration in the same kinase buffer.
-
-
Kinase Reaction:
-
Add the p38α kinase solution (e.g., 2 µL) to each well containing the test compounds and mix briefly.
-
Pre-incubation (Trustworthiness Check): Incubate the plate for 15-30 minutes at room temperature. This step is critical to allow the inhibitors to bind to the kinase and reach equilibrium before the reaction is initiated.
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2 µL) to all wells.
-
-
Reaction Incubation:
-
Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure approximately 10-30% of the ATP is consumed in the "no inhibitor" control wells.
-
-
Signal Detection:
-
Terminate the reaction and generate the luminescent signal by adding a commercial ADP-Glo™ or Kinase-Glo® reagent (e.g., 5 µL) to each well. This reagent stops the kinase reaction and contains the luciferase/luciferin components.
-
Incubate for 10-40 minutes at room temperature as per the manufacturer's instructions to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The structure-activity relationship for this compound analogs and related imidazole-based inhibitors of p38 MAP kinase is well-defined, providing a clear roadmap for optimization. The 4-fluorophenyl moiety is a critical anchor for achieving potency and selectivity. The most significant gains in activity are realized through the introduction of polar, hydrogen-bonding substituents at the N-1 position of the imidazole ring, which also serves to improve the physicochemical properties of the compounds. The linker region, represented here by the methanone group, offers a vector for further modification to enhance interactions in the solvent-exposed region of the enzyme's active site.
Future drug development efforts should focus on balancing the high potency achievable through these SAR principles with the need for excellent kinase selectivity, metabolic stability, and oral bioavailability. While many potent p38 inhibitors have been developed, clinical success has been challenging, often due to off-target effects or insufficient efficacy.[3] The continued application of rational, structure-based design, guided by the SAR principles outlined in this guide, will be essential for developing the next generation of safe and effective p38 MAP kinase inhibitors for the treatment of inflammatory diseases.
References
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Romeo, R., Giofrè, S. V., Chiacchio, M. A., Veltri, L., Celesti, C., & Iannazzo, D. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules (Basel, Switzerland), 26(6), 1745. [Link]
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Arvela, R. K., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS medicinal chemistry letters, 7(5), 519–524. [Link]
-
Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994–3008. [Link]
-
Bolós, J., Gich, J., & Carceller, E. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current topics in medicinal chemistry, 5(10), 955–976. [Link]
-
Kaieda, A., et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. Archiv der Pharmazie, 352(7), e1900030. [Link]
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Szolek-Knut, A., et al. (2018). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 28(23-24), 3647–3651. [Link]
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Adams, J. L., et al. (2001). Pyrimidinylimidazole inhibitors of p38: cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity. Bioorganic & medicinal chemistry letters, 11(21), 2867–2870. [Link]
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Wang, Z., et al. (2020). Recent advances of p38 MAP kinase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 193, 112210. [Link]
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Antonenko, T. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules (Basel, Switzerland), 26(23), 7128. [Link]
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Barnes, M. J., et al. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & medicinal chemistry letters, 17(2), 354–357. [Link]
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of new pyrrolo[2,1-f][1][4][5]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(18), 5019–5024. [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]
-
Laufer, S. A., & Wagner, G. K. (2013). A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data. PloS one, 8(5), e61495. [Link]
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- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data | PLOS One [journals.plos.org]
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A Guide to Efficacy Evaluation of Novel Kinase Inhibitors: A Hypothetical Case Study of (4-Fluorophenyl)(1H-imidazol-2-yl)methanone as a Putative PAK1 Inhibitor
Introduction: The landscape of targeted cancer therapy is increasingly focused on the inhibition of specific protein kinases that drive oncogenesis. The compound (4-Fluorophenyl)(1H-imidazol-2-yl)methanone, hereafter referred to as "Compound X," is a novel small molecule featuring an imidazole core, a common scaffold in many kinase inhibitors. While specific efficacy data for Compound X is not yet prevalent in peer-reviewed literature, its structural motifs suggest a potential interaction with therapeutically relevant kinases.
This guide proposes a comprehensive framework for evaluating the in vitro and in vivo efficacy of Compound X, using the p21-activated kinase 1 (PAK1) as a plausible, high-value therapeutic target. PAK1 is a serine/threonine kinase implicated in cellular proliferation, survival, and motility, and its overexpression is linked to poor prognosis in various cancers, including breast, lung, and pancreatic cancers.[1][2]
Here, we will proceed with a hypothetical, yet scientifically rigorous, case study. We will outline the essential experimental cascades, from initial biochemical assays to preclinical animal models, that would be required to validate Compound X as a PAK1 inhibitor. This document serves as a strategic guide for researchers and drug development professionals on how to systematically build a data package for a novel kinase inhibitor, comparing its potential performance against established benchmarks in the field.
Part 1: In Vitro Efficacy Assessment: From Target Engagement to Cellular Impact
The foundational step in evaluating any potential kinase inhibitor is to confirm its direct interaction with the intended target and assess its functional consequence in a controlled cellular environment. This phase is critical for establishing a structure-activity relationship (SAR) and providing the rationale for advancing to more complex biological systems.
Rationale for the In Vitro Cascade
Our experimental design is predicated on a logical progression. We must first answer: "Does the compound inhibit the kinase?" This is achieved through a direct, cell-free biochemical assay. If successful, we then ask: "Does this inhibition translate to a functional effect in cancer cells that depend on this kinase?" This is addressed using a panel of cell-based assays that measure viability and downstream signaling.
Experimental Protocols & Data
1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against purified PAK1 enzyme. This quantifies the compound's potency.
-
Methodology (LanthaScreen™ Eu Kinase Binding Assay):
-
Prepare a reaction mixture containing PAK1 kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Dispense the mixture into a 384-well microplate.
-
Add Compound X across a range of concentrations (e.g., 10 µM to 0.1 nM) in a serial dilution. Include a known PAK1 inhibitor (e.g., G-5555) as a positive control and DMSO as a vehicle control.
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A high signal indicates the tracer is bound to the kinase, while a low signal indicates displacement by the inhibitor.
-
Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic model.
-
2. Cellular Viability Assay
-
Objective: To measure the effect of Compound X on the proliferation and viability of cancer cell lines with known PAK1 dependency.
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed PAK1-amplified cancer cells (e.g., NCI-H520 squamous NSCLC cells) into 96-well plates and allow them to adhere overnight.[1]
-
Treat cells with Compound X across a range of concentrations for 72 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
-
3. Target Modulation (Western Blot)
-
Objective: To confirm that Compound X inhibits PAK1 activity within the cell by observing the phosphorylation status of its downstream substrates.
-
Methodology:
-
Treat PAK1-dependent cells with Compound X at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MEK1 (a downstream target of the PAK1 pathway) and total MEK1. Also probe for total PAK1 and β-actin as a loading control.
-
Apply HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-MEK1/Total MEK1 ratio indicates on-target activity.
-
Comparative In Vitro Data Summary
For this case study, we present hypothetical data for Compound X benchmarked against known PAK1 inhibitors. This comparison is crucial for contextualizing its potential.
| Compound | Type | PAK1 IC50 (nM) | NCI-H520 GI50 (µM) | Notes |
| Compound X (Hypothetical) | ATP-Competitive | 15 | 0.8 | Potent biochemical activity translates to good cellular efficacy. |
| G-5555 | ATP-Competitive | ~20 | >0.5 | Highly selective, good cellular activity and in vivo properties.[3] |
| NVS-PAK1-1 | Allosteric | ~50 | >10 | High selectivity for PAK1 over PAK2, but weaker cellular potency.[3] |
In Vitro Experimental Workflow
Part 2: In Vivo Efficacy Assessment: From Animal Models to Preclinical Validation
Positive in vitro data provides a strong foundation, but the true therapeutic potential of a compound can only be assessed within a complex, living system. In vivo studies are designed to evaluate a compound's efficacy in reducing tumor growth while simultaneously assessing its safety and pharmacokinetic profile.
Rationale for the In Vivo Strategy
The primary goal is to determine if the cellular effects observed in vitro can be replicated in a preclinical tumor model. This requires selecting an appropriate animal model, establishing a dosing regimen based on pharmacokinetic (PK) data, and measuring the impact on tumor progression. The choice of a subcutaneous xenograft model is a standard, robust starting point for oncology drug development.
Experimental Protocols & Data
1. Pharmacokinetic (PK) Profiling
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of Compound X in mice to establish an effective dosing schedule for efficacy studies.
-
Methodology:
-
Administer a single dose of Compound X to a cohort of healthy mice via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Extract Compound X from plasma and quantify its concentration using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F). An acceptable profile (e.g., t1/2 > 2h, %F > 20%) is needed to maintain therapeutic exposure in efficacy models.
-
2. Subcutaneous Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of Compound X in a mouse model bearing human tumors.
-
Methodology:
-
Implant NCI-H520 human squamous NSCLC cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Compound X (e.g., 25 mg/kg, once daily), and a standard-of-care positive control.
-
Administer treatment daily via oral gavage for a period of 21-28 days.
-
Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.
-
At the end of the study, calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.
-
Comparative In Vivo Efficacy Data
The following table illustrates a potential outcome for Compound X in a xenograft model, a critical step for demonstrating its preclinical value.
| Treatment Group | Dosing Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (% TGI) | Body Weight Change (%) |
| Vehicle Control | PO, QD | 1550 ± 210 | - | +2.5 |
| Compound X (Hypothetical) | 25 mg/kg, PO, QD | 620 ± 95 | 60% | -1.8 |
| Standard of Care | Per literature | 750 ± 120 | 51.6% | -8.5 |
These hypothetical results would position Compound X as a promising candidate, showing superior efficacy and better tolerability than the standard of care in this specific model. Such data is essential for securing further investment and development.[1][3]
In Vivo Experimental Workflow
Part 3: Mechanism of Action and Comparative Landscape
A robust preclinical data package connects the biochemical activity of a compound to its cellular and in vivo effects through a clear mechanism of action.
PAK1 Signaling Pathway
PAK1 acts as a critical node in signaling pathways downstream of small GTPases like Rac1 and Cdc42. Its activation leads to the phosphorylation of numerous substrates that promote cell cycle progression, inhibit apoptosis, and reorganize the actin cytoskeleton to facilitate cell migration. By inhibiting PAK1, Compound X would be expected to block these pro-tumorigenic signals.
Comparative Analysis with Alternatives
The development of Compound X must be considered within the context of other PAK1 inhibitors.
-
ATP-Competitive vs. Allosteric Inhibitors: Compound X is hypothesized to be an ATP-competitive inhibitor. These often have high potency but may suffer from off-target effects due to the conserved nature of the ATP binding pocket across the kinome.[3] In contrast, allosteric inhibitors like NVS-PAK1-1 bind to less conserved sites, offering superior selectivity but often with lower potency.[3] A comprehensive kinome scan would be essential to position Compound X on this spectrum.
-
Pan-PAK vs. Isoform-Selective Inhibitors: Some inhibitors, like PF-3758309, target multiple PAK isoforms.[4] This can lead to broader efficacy but may also increase toxicity. The hypothetical selectivity of Compound X for PAK1 would need to be experimentally validated against other isoforms (PAK2, PAK4, etc.).
Conclusion
This guide outlines a systematic and scientifically grounded pathway for the preclinical evaluation of a novel compound, using this compound as a case study for a putative PAK1 inhibitor. By progressing through a logical sequence of biochemical, cellular, and in vivo experiments, researchers can build a compelling data package that clearly defines the compound's potency, mechanism of action, and therapeutic potential. The hypothetical data presented here for Compound X would characterize it as a promising lead candidate, warranting further investigation and progression towards IND-enabling studies. The true value of any new compound is ultimately determined by rigorous, comparative, and reproducible data, as detailed in this framework.
References
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- (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. (n.d.). National Center for Biotechnology Information.
- This compound. (n.d.). Hit2Lead.
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). (2016). Recipharm. Retrieved from
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- 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. (n.d.). National Center for Biotechnology Information.
- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). National Center for Biotechnology Information.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health.
- Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. (2011). PNAS.
- Targeting PAK1. (n.d.). PubMed Central, National Institutes of Health.
- What are PAK1 inhibitors and how do they work? (2024). Patsnap Synapse.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
- Identification of a novel PAK1 inhibitor to treat pancreatic cancer. (2019). PubMed Central, National Institutes of Health.
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). PubMed. Retrieved from
- 2-(4-ethylphenyl)-1h-imidazol-4-yl methanol. (n.d.). Sigma-Aldrich.
- Natural Compound Shikonin Is a Novel PAK1 Inhibitor and Enhances Efficacy of Chemotherapy against Pancreatic Cancer Cells. (n.d.). MDPI.
- Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (n.d.). PubMed Central, National Institutes of Health.
- 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. (n.d.). PubChem.
- PAK Kinase Inhibition Has Therapeutic Activity in Novel Preclinical Models of Adult T-Cell Leukemia/Lymphoma. (n.d.). AACR Journals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

